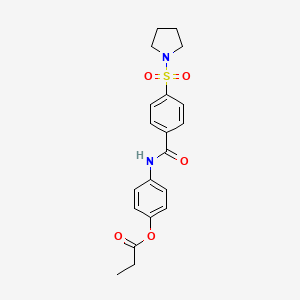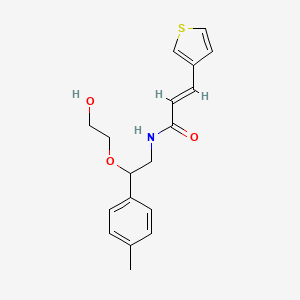
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide, also known as C23H27NO4S, is a synthetic compound that has been extensively studied in scientific research. This compound has been found to have potential therapeutic applications due to its ability to selectively bind to specific biological targets.
作用機序
The mechanism of action of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide involves the selective binding to specific biological targets. This compound has been found to selectively bind to specific targets in cancer cells, inflammatory cells, and the brain, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to selectively bind to specific biological targets, leading to its potential therapeutic applications. This compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties.
実験室実験の利点と制限
The advantages of using (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide in lab experiments include its ability to selectively bind to specific biological targets, making it a promising candidate for drug development. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
Some of the future directions for (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide include:
1. Drug Development: Further research is needed to fully understand the therapeutic potential of this compound and to develop drugs based on its selective binding properties.
2. Target Identification: Further research is needed to identify the specific biological targets of this compound in cancer cells, inflammatory cells, and the brain.
3. Toxicity Studies: Further research is needed to fully understand the potential side effects and toxicity of this compound.
4. Clinical Trials: Further research is needed to conduct clinical trials to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a synthetic compound that has potential therapeutic applications due to its ability to selectively bind to specific biological targets. Further research is needed to fully understand its mechanism of action, potential side effects, and therapeutic potential.
合成法
The synthesis method for (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide involves the reaction of p-tolylacetic acid with thionyl chloride to produce p-tolylacetyl chloride. The p-tolylacetyl chloride is then reacted with 2-(2-hydroxyethoxy)ethylamine to produce the corresponding amide. The amide is then reacted with thiophene-3-carboxylic acid to produce this compound.
科学的研究の応用
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been found to selectively bind to specific biological targets, making it a promising candidate for drug development. Some of the scientific research applications of this compound include:
1. Cancer Treatment: this compound has been found to inhibit the growth of cancer cells by selectively binding to specific targets in cancer cells.
2. Anti-Inflammatory: this compound has been found to have anti-inflammatory properties by selectively binding to specific targets in inflammatory cells.
3. Neuroprotection: this compound has been found to have neuroprotective properties by selectively binding to specific targets in the brain.
特性
IUPAC Name |
(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-2-5-16(6-3-14)17(22-10-9-20)12-19-18(21)7-4-15-8-11-23-13-15/h2-8,11,13,17,20H,9-10,12H2,1H3,(H,19,21)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUIOOQPALFOML-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CSC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CSC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)
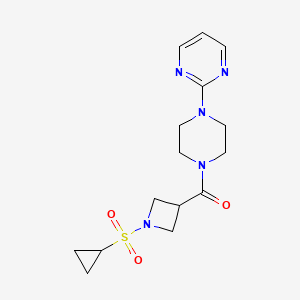
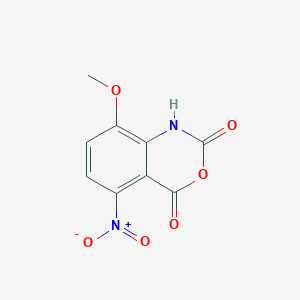
![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)

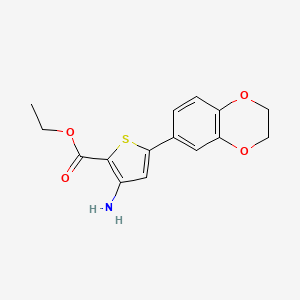

![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)
![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)
![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)

![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)
![4-[(Z)-(dimethylamino)(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2392408.png)
